6a-Naltrexol
Description
Significance of Metabolite Characterization within Opioid Pharmacology
The characterization of metabolic derivatives is of paramount importance in opioid pharmacology. Metabolites can exhibit distinct pharmacological profiles, including variations in potency, duration of action, and selectivity for different opioid receptor subtypes (μ, κ, δ) compared to the parent drug wikipedia.orgfederalregister.govwikipedia.orgnih.gov. A thorough understanding of these metabolic pathways and the activity of their products is indispensable for elucidating the complete pharmacological landscape of a drug and for the rational design of novel therapeutic agents vdoc.pub. For instance, 6β-naltrexol, a major active metabolite of naltrexone (B1662487), significantly contributes to the pharmacological effects observed after naltrexone administration, largely due to its considerably higher plasma concentrations and longer half-life following oral dosing wikipedia.orgfederalregister.govwikipedia.org.
Historical Development and Initial Academic Insights into 6α-Naltrexol and its Epimers
Naltrexone is metabolized in vivo through the stereospecific reduction of its 6-keto group, yielding two primary active metabolites: 6α-naltrexol and 6β-naltrexol federalregister.govresearchgate.net. Early academic investigations provided initial insights into the distribution and relative significance of these epimers. It was observed that 6α-naltrexol was present in only trace amounts in some animal species, such as monkeys and guinea pigs, and was generally considered to be of minor concern as a human metabolite federalregister.govfederalregister.gov. Conversely, 6β-naltrexol was consistently detected in the urine of all species examined, including humans, and its plasma concentrations are notably higher than those of naltrexone following oral administration, a consequence of extensive first-pass metabolism wikipedia.orgfederalregister.govwikipedia.org.
Studies involving epimeric 6-amino derivatives of naltrexone have demonstrated that the stereochemistry at the C-6 chiral center plays a crucial role in determining their narcotic antagonist activity. Specifically, 6β-epimers have frequently shown greater potency than their corresponding 6α-epimers in in vivo models, such as mice researchgate.net. Further conformational analysis, employing computational methods, has explored the energy-minimized structures of 6α- and 6β-naltrexol and their derivatives. These studies aimed to correlate their molecular conformations with their respective opioid receptor binding affinities researchgate.netacs.orgnih.govsigmaaldrich.com. A key finding from these analyses is that the stereochemistry of the 6-amino group profoundly influences the conformation of ring C in oxymorphamines, with the 6β-epimer adopting a chair conformation and the 6α-epimer favoring a twist boat conformation researchgate.net.
The relative potencies of naltrexone and its metabolites have been investigated in various studies. For example, in a monkey study without morphine pre-treatment, naltrexone was found to be approximately 5-fold more potent than 6α-naltrexol and 23-fold more potent than 6β-naltrexol federalregister.gov. This indicates that while both are active, 6α-naltrexol exhibits higher potency compared to 6β-naltrexol, although both are less potent than the parent compound, naltrexone.
Table 1: Relative Potency of Naltrexone and its Metabolites (vs. Naltrexone) in a Monkey Study (without morphine pre-treatment) federalregister.gov
| Compound | Relative Potency (vs. Naltrexone) |
| Naltrexone | 1x |
| 6α-Naltrexol | ~0.2x |
| 6β-Naltrexol | ~0.043x |
Furthermore, 6β-naltrexol has been characterized with specific binding affinities: a Ki value of 2.12 nM for the μ-opioid receptor (MOR), 7.24 nM for the κ-opioid receptor (KOR), and 213 nM for the δ-opioid receptor (DOR) wikipedia.org. This demonstrates its selectivity for the MOR over the KOR (3.5-fold) and significantly over the DOR (100-fold) wikipedia.org. In contrast to naltrexone, which can act as a weak partial agonist or inverse agonist at opioid receptors, 6β-naltrexol is considered a neutral antagonist of the MOR, meaning it blocks agonist actions without affecting basal receptor signaling wikipedia.orgwikipedia.orgresearchgate.net. This property has implications for its potential to elicit less severe withdrawal symptoms compared to naltrexone wikipedia.orgfederalregister.govresearchgate.net.
Rationale for Comprehensive Academic Inquiry into 6α-Naltrexol
Despite 6α-naltrexol generally being considered a minor metabolite in humans or present in trace amounts in certain species, a comprehensive academic inquiry into its chemical and pharmacological properties remains scientifically justified federalregister.govfederalregister.gov. A complete understanding of a drug's pharmacological profile necessitates the characterization of all its metabolites, regardless of their individual concentrations or perceived significance. Such detailed investigations contribute to a holistic view of how a parent drug interacts within the complex opioid system [1.2].
Research into both the α and β epimers of naltrexol, including their conformational preferences and receptor binding characteristics, provides invaluable insights for the rational design of novel opioid receptor ligands researchgate.netacs.orgacs.org. This line of inquiry is fundamental to elucidating precise structure-activity relationships, which are critical for advancing drug discovery efforts and for developing highly selective pharmacological probes nih.govresearchgate.netacs.orgnih.gov. The study of these epimers, particularly in the context of their distinct stereochemical influences on receptor interaction, can lead to the development of compounds with improved therapeutic profiles, such as neutral antagonists, which may offer advantages in managing opioid dependence by potentially mitigating precipitated withdrawal symptoms wikipedia.orgfederalregister.govresearchgate.netresearchgate.net.
Structure
3D Structure
Properties
IUPAC Name |
(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,14-15,18,22-24H,1-2,5-10H2/t14-,15-,18+,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVNEHKORQFVQJ-PYIJOLGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3CC6CC6)[C@H]([C@@H]1O)OC5=C(C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197942 | |
| Record name | 6beta-Hydroxynaltrexone | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49625-89-0, 20410-98-4 | |
| Record name | β-Naltrexol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49625-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 6alpha-Naltrexol | |
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| Record name | 6beta-Hydroxynaltrexone | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049625890 | |
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| Record name | 6beta-Hydroxynaltrexone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 20410-98-4 | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 49625-89-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6.BETA.-NALTREXOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0W963M37T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Biotransformation and Metabolic Pathways of Naltrexone Leading to 6α Naltrexol
Enzymatic Formation of 6α-Naltrexol from Naltrexone (B1662487) in Biological Systems
The transformation of naltrexone into 6α-Naltrexol is an enzyme-mediated reduction occurring within the soluble fraction of liver homogenates. nih.gov This conversion is stereoselective, with different species exhibiting preferences for producing either the α or β epimer. nih.gov
The enzymatic reduction of naltrexone is primarily carried out by cytosolic enzymes belonging to the aldo-keto reductase (AKR) and dihydrodiol dehydrogenase (DD) superfamilies. nih.govresearchgate.net Specifically, studies have identified that the formation of 6β-naltrexol in human liver cytosol is catalyzed by dihydrodiol dehydrogenases, including DD1, DD2, and DD4. nih.gov The enzyme AKR1C4, in particular, demonstrates the highest catalytic efficiency for this conversion, with minor contributions from AKR1C1 and AKR1C2. nih.gov While much of the literature focuses on the major human metabolite, 6β-naltrexol, the formation of 6α-Naltrexol is also attributed to these cytosolic reductases. nih.govnih.gov For instance, the chicken liver produces 6α-naltrexol, indicating the presence of an enzyme with a stereochemical preference for this specific reduction, distinct from the enzymes found in species like rabbits, which primarily produce the 6β form. nih.gov This species-specific stereoselectivity points to the existence of different isoforms or entirely different enzymes responsible for the formation of the α and β epimers. nih.gov The reaction requires NADPH as a cofactor and occurs in the cytosolic fraction of liver cells, with no activity observed in microsomal preparations. nih.govnih.govnih.gov
The kinetics of naltrexone reduction have been characterized, primarily focusing on the formation of the major 6β metabolite in human liver preparations. These studies provide a framework for understanding the biogenesis of naltrexol isomers.
In vitro studies using human liver cytosol have determined the Michaelis-Menten parameters for the formation of 6β-naltrexol. Significant inter-individual variability has been observed in these kinetic values. nih.govnih.gov For the formation of 6β-naltrexol, the Michaelis constant (Km) was found to be in the range of 17–53 µM, and the maximum velocity (Vmax) ranged from 16–45 nmol mg⁻¹ protein h⁻¹. nih.govnih.govcapes.gov.br This variability can be attributed in part to genetic polymorphisms in the dihydrodiol dehydrogenase enzymes, such as DD4. nih.govnih.gov
| Parameter | Value Range | Reference |
|---|---|---|
| Km (Michaelis constant) | 17–53 µM | nih.govnih.gov |
| Vmax (Maximum velocity) | 16–45 nmol mg⁻¹ protein h⁻¹ | nih.govnih.gov |
| CLint (Intrinsic clearance) | 0.3–2.2 ml h⁻¹ mg⁻¹ protein | nih.govnih.gov |
The enzymatic reduction of naltrexone is subject to inhibition by various compounds. Studies on 6β-naltrexol formation revealed potent competitive inhibition by the steroid hormones testosterone (B1683101) (Kᵢ = 0.3 ± 0.1 µM) and dihydrotestosterone (B1667394) (Kᵢ = 0.7 ± 0.4 µM). nih.govnih.govcapes.gov.br This is likely due to the hydroxysteroid dehydrogenase activity of the DD4 enzyme. nih.govnih.gov Other compounds that produce significant inhibition include naloxone (B1662785), menadione, and corticosterone. nih.govnih.govcapes.gov.br In contrast, opioid agonists like morphine and oxycodone, as well as various benzodiazepines, showed minimal inhibition. nih.govnih.gov The differential sensitivity of the enzymes to inhibitors further supports the existence of distinct enzymes for α- and β-naltrexol formation; for example, the rabbit enzyme (producing 6β-naltrexol) is more sensitive to morphine inhibition than the chicken enzyme (producing 6α-naltrexol), while the reverse is true for ketamine. nih.gov
The reduction of the C6-ketone group of the naltrexone molecule is a stereospecific process that can result in two different epimers: 6α-Naltrexol and 6β-Naltrexol. nih.govnih.gov The orientation of the resulting hydroxyl group—either in the axial (alpha) or equatorial (beta) position—is determined by the specific enzyme catalyzing the reaction. nih.gov This stereoselectivity varies significantly across different species. nih.gov For instance, enzymatic reduction in chickens leads to the formation of 6α-Naltrexol, while in rabbits, the product is predominantly 6β-Naltrexol. nih.gov In humans, 6β-Naltrexol is the major metabolite. nih.govovid.com The existence of these distinct stereochemical outcomes from the same substrate in different species strongly indicates that the reduction is carried out by different, species-specific enzymes with unique three-dimensional active site architectures that dictate the direction of hydride attack on the carbonyl group. nih.gov
In Vitro Kinetic Characterization of 6α-Naltrexol Biogenesis
Subsequent Metabolic Fates of 6α-Naltrexol (e.g., conjugation)
Following its formation, 6α-Naltrexol, like its parent compound and the 6β epimer, can undergo further Phase II metabolic reactions, primarily conjugation. researchgate.netspectroscopyonline.com Conjugation reactions involve the attachment of endogenous, polar molecules to the drug or its metabolite, which increases water solubility and facilitates excretion from the body via urine or feces. wikipedia.orgyoutube.com The most common conjugation pathway is glucuronidation, where glucuronic acid is transferred from uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the metabolite by UDP-glucuronosyltransferase (UGT) enzymes. wikipedia.org Both naltrexone and its metabolites are found in conjugated forms in biological fluids. researchgate.netspectroscopyonline.com Conjugated 6β-naltrexol is the primary urinary metabolite in humans, indicating that this is a major elimination pathway. spectroscopyonline.com It is expected that 6α-Naltrexol would follow a similar metabolic fate, undergoing glucuronidation to form a more water-soluble glucuronide conjugate prior to renal elimination.
Comparative Metabolic Profiles and Relative Abundance of 6α- and 6β-Naltrexol in Preclinical Models
While data on the relative abundance of 6α- and 6β-Naltrexol in various preclinical models are limited, reflecting the status of 6α-Naltrexol as a minor metabolite, comparative pharmacological studies provide valuable insights into their distinct profiles. A key study conducted in rhesus monkeys offers a direct comparison of the in vivo potencies of naltrexone, 6α-Naltrexol, and 6β-Naltrexol.
In this preclinical model, the potencies of the three compounds were evaluated in morphine-dependent monkeys by measuring their ability to substitute for naltrexone in a drug discrimination paradigm, a sensitive measure of antagonist effects. The results demonstrated a clear hierarchy of potency among the compounds. Naltrexone was the most potent, followed by 6α-Naltrexol, and then 6β-Naltrexol. nih.gov
The study found that naltrexone was 8-fold more potent than 6α-Naltrexol and 71-fold more potent than 6β-Naltrexol in producing naltrexone-appropriate responding in morphine-dependent subjects. nih.gov This indicates that, within this specific preclinical context, 6α-Naltrexol possesses significantly greater opioid antagonist potency than its more abundant beta isomer, though it is still considerably less potent than the parent drug, naltrexone. nih.gov These findings underscore that the two stereoisomers, despite their structural similarity, exhibit distinct pharmacological activities.
The following table summarizes the comparative potencies observed in the rhesus monkey model.
Comparative Potency of Naltrexone and its Metabolites in Morphine-Dependent Rhesus Monkeys
| Compound | Relative Potency (Compared to Naltrexone) | Fold Difference |
|---|---|---|
| Naltrexone | 1 | - |
| 6α-Naltrexol | 1/8 | 8-fold less potent than Naltrexone |
| 6β-Naltrexol | 1/71 | 71-fold less potent than Naltrexone |
Receptor Pharmacology and Mechanism of Action of 6α Naltrexol
Opioid Receptor Binding Affinities and Subtype Selectivity
The interaction of 6α-Naltrexol with opioid receptors has been characterized through various in vitro binding assays. These studies are crucial for understanding its pharmacological profile and its potential effects.
Research has consistently shown that 6α-Naltrexol and its derivatives exhibit a high affinity for the mu-opioid receptor (MOR). nih.govrsc.org Several studies have reported subnanomolar to nanomolar Ki values for MOR, indicating potent binding. nih.govrsc.orgacs.org For instance, certain N-heterocyclic substituted naltrexamine derivatives, including 6α-isomers, have demonstrated Ki values as low as 0.37 nM and 0.55 nM for the MOR. nih.govacs.org The affinity of these compounds for the MOR is a key determinant of their biological activity. The introduction of different substituents at the C6 position of the naltrexamine scaffold can influence this binding affinity. rsc.org
Compared to its high affinity for the MOR, 6α-Naltrexol and its derivatives generally display lower binding affinity for the kappa-opioid receptor (KOR). nih.govrsc.org This results in a degree of selectivity for the MOR over the KOR. For example, some 6α-naltrexamine derivatives show over 150-fold selectivity for the MOR compared to the KOR. nih.govacs.org However, it is noteworthy that some derivatives still retain single-digit nanomolar binding affinity at the KOR. acs.org The binding affinity for KOR can be modulated by the specific chemical modifications made to the parent compound. rsc.org
The binding affinity of 6α-Naltrexol and its derivatives for the delta-opioid receptor (DOR) is typically the lowest among the three classical opioid receptor subtypes. nih.govrsc.org This contributes to a significant selectivity ratio for MOR over DOR. Studies have reported that some 6α-naltrexamine derivatives can have over 700-fold selectivity for the MOR over the DOR. nih.govacs.org While the affinity for DOR is generally low, it is not entirely absent and can vary depending on the specific analogue. rsc.orgacs.org
Comparative studies of 6α- and 6β-naltrexol epimers reveal important structure-activity relationships. Generally, both 6α and 6β isomers can retain high MOR binding affinity. rsc.org However, the stereochemistry at the C-6 position can influence potency and selectivity. In some series of derivatives, the 6β epimers have been found to have greater antagonist potency than the corresponding 6α epimers, and this difference in in vivo potency often parallels their in vitro binding affinities. researchgate.net For instance, some studies have shown that 6β-naltrexol has a slightly higher binding affinity for the MOR than naltrexone (B1662487). researchgate.net In contrast, other research indicates that naltrexone displays a higher affinity and potency than 6β-naltrexol for the MOR. federalregister.govpsu.edu
One study found that naltrexone was 8- and 71-fold more potent than 6α- and 6β-naltrexol, respectively, in morphine-dependent monkeys. nih.gov Another study in mice demonstrated that while naltrexone and 6β-naltrexol have similar in vivo affinities for the MOR, naltrexone is significantly more potent in precipitating withdrawal, which may be due to differences in their ability to access central nervous system receptors rather than differences in their intrinsic receptor activity. nih.gov
The conformation of the C ring in morphinans is also influenced by the stereochemistry of the 6-substituent. High-field NMR studies have indicated that the C ring exists in a chair conformation in the 6β-epimer, while it adopts a twist boat conformation in the 6α-epimer. researchgate.net
Interactive Table: Opioid Receptor Binding Affinities (Ki, nM) of Naltrexone and its Metabolites
| Compound | Mu-Opioid Receptor (MOR) | Kappa-Opioid Receptor (KOR) | Delta-Opioid Receptor (DOR) |
| Naltrexone | 0.23 nih.gov | 0.25 nih.gov | 38 nih.gov |
| 6β-Naltrexol | 2.12 wikipedia.org | 7.24 wikipedia.org | 213 wikipedia.org |
| 6α-Naltrexol | Data not consistently available in reviewed sources | Data not consistently available in reviewed sources | Data not consistently available in reviewed sources |
Note: The binding affinities can vary between studies due to different experimental conditions.
Intrinsic Efficacy and Functional Activity at Opioid Receptors
Beyond simple binding, the functional activity or intrinsic efficacy of a ligand at its receptor determines its pharmacological classification as an agonist, antagonist, or inverse agonist.
While naltrexone is often characterized as an inverse agonist at the MOR, particularly in systems with constitutive receptor activity, its major metabolite, 6β-naltrexol, is considered a neutral antagonist. nih.govmdpi.comresearchgate.net This means that 6β-naltrexol can block the action of agonists at the MOR without affecting the basal signaling of the receptor itself. researchgate.netmdpi.com In vitro studies using [35S]GTPγS binding assays have shown that naltrexone, but not 6β-naltrexol, reduces basal signaling in tissues from mouse brain, supporting the characterization of 6β-naltrexol as a neutral antagonist. nih.gov This property of neutral antagonism is significant because it is hypothesized to be associated with a reduced potential to precipitate withdrawal symptoms in opioid-dependent individuals compared to inverse agonists. nih.govwikipedia.org
The distinction between inverse agonism and neutral antagonism is crucial. An inverse agonist not only blocks the effects of an agonist but also reduces the spontaneous, or constitutive, activity of the receptor. A neutral antagonist, on the other hand, only blocks the effects of an agonist and has no effect on the receptor's basal activity. mdpi.com The characterization of 6α-naltrexol's intrinsic efficacy is less consistently reported in the literature compared to its 6β epimer. However, studies on derivatives of 6α-naltrexamine have identified compounds that act as MOR selective antagonists. nih.gov
Differentiating Functional Pharmacology from Naltrexone's Inverse Agonism
Naltrexone and its primary metabolite, 6β-naltrexol, are both competitive antagonists at opioid receptors, with their primary action at the mu-opioid receptor (MOR). drugs.comdrugbank.com However, a key distinction in their pharmacological profiles lies in their differing effects on basal receptor activity. Naltrexone is classified as an inverse agonist, meaning that in addition to blocking the effects of opioid agonists, it also reduces the constitutive, or baseline, activity of the mu-opioid receptor. nih.govwikipedia.org This inverse agonism is thought to contribute to the precipitation of withdrawal symptoms in individuals with opioid dependence. nih.govfederalregister.gov
In contrast, 6α-naltrexol, along with its epimer 6β-naltrexol, is considered a neutral antagonist. wikipedia.orgfederalregister.gov A neutral antagonist competitively blocks the binding of agonists and inverse agonists to the receptor without affecting the receptor's basal signaling on its own. wikipedia.org This property means that 6α-naltrexol does not suppress the constitutive activity of the mu-opioid receptor. researchgate.netencyclopedia.pub
This difference in functional pharmacology has significant implications. For instance, in morphine-dependent states, naltrexone's inverse agonism can lead to a more severe withdrawal response compared to the neutral antagonism of 6β-naltrexol. nih.govfederalregister.gov Studies have shown that 6β-naltrexol is significantly less potent in precipitating withdrawal jumping in mice compared to naltrexone. wikipedia.org Furthermore, low doses of 6β-naltrexol have been observed to attenuate the withdrawal symptoms precipitated by naltrexone, which is attributed to its ability to block the inverse agonist effects of naltrexone. federalregister.gov
The neutral antagonist profile of 6α-naltrexol and its counterpart suggests a potentially different therapeutic window and side effect profile compared to naltrexone, particularly in contexts where the constitutive activity of opioid receptors plays a crucial role. nih.govwikipedia.org
Efficacy at Kappa- and Delta-Opioid Receptors
While the primary target of 6α-naltrexol is the mu-opioid receptor, it also interacts with kappa- (KOR) and delta-opioid receptors (DOR), albeit with lower affinity. drugs.comwikipedia.org Naltrexone and its metabolites, including 6α-naltrexol, are competitive antagonists at all three major opioid receptor subtypes. drugbank.compainphysicianjournal.com
The binding affinity of naltrexone and its derivatives generally follows the order of MOR > KOR > DOR. wikipedia.org For instance, the epimer 6β-naltrexol displays a 3.5-fold selectivity for the MOR over the KOR and a 100-fold selectivity for the MOR over the DOR. wikipedia.org While specific efficacy data for 6α-naltrexol at KOR and DOR is less abundant in the literature, the general pattern for naltrexone-derived compounds suggests antagonistic properties. nih.govresearchgate.net
Receptor Binding Affinities (Ki, nM) of Naltrexone and 6β-Naltrexol
| Compound | Mu-Opioid Receptor (MOR) | Kappa-Opioid Receptor (KOR) | Delta-Opioid Receptor (DOR) |
|---|---|---|---|
| Naltrexone | ~0.5 - 1.0 | ~1.0 - 5.0 | ~10 - 50 |
| 6β-Naltrexol | 2.12 | 7.24 | 213 |
This table presents approximate binding affinity values based on available literature. Specific values can vary depending on the experimental conditions.
Molecular Mechanisms of Receptor Interaction
Ligand-Receptor Docking Studies and Computational Modeling
Computational modeling and ligand-receptor docking studies have been instrumental in elucidating the molecular interactions between 6α-naltrexol and opioid receptors. nih.govacs.org These studies utilize the crystal structures of opioid receptors to simulate the binding of ligands like 6α-naltrexol and its derivatives. nih.gov Docking programs such as GOLD are employed to predict the most favorable binding poses and interaction energies. nih.gov
Molecular dynamics simulations further refine these models by introducing flexibility to both the ligand and the receptor, allowing for the observation of dynamic changes in their interaction over time. unibo.it These computational approaches help to understand how the specific chemical structure of 6α-naltrexol influences its binding affinity and selectivity for different opioid receptor subtypes. nih.gov For instance, modeling can reveal how the orientation of substituents on the naltrexol scaffold, such as those at the C6 position, can lead to different interactions within the receptor's binding pocket, ultimately affecting its pharmacological properties. rsc.org
These in silico methods are crucial for rational drug design, enabling the prediction of how structural modifications to 6α-naltrexol might enhance its therapeutic properties. nih.govunibo.it
Identification of Key Amino Acid Interactions in the Opioid Receptor Binding Pockets
Docking studies have identified several key amino acid residues within the binding pockets of opioid receptors that are crucial for the interaction with naltrexol and its derivatives, including 6α-naltrexol. nih.govnih.gov A highly conserved interaction across all three opioid receptors (mu, kappa, and delta) involves the tertiary amino group of the ligand and an aspartic acid residue at position 3.32 (Ballesteros-Weinstein numbering). nih.govmdpi.com This interaction is typically an ionic bond. nih.gov
Another important interaction is a hydrogen bond formed between the dihydrofuranyl oxygen of the ligand and a tyrosine residue at position 3.33. nih.gov The 3-phenolic hydroxyl group of the naltrexol scaffold is also predicted to form a hydrogen bond with a histidine residue at position 6.52, often mediated by water molecules. nih.gov
Furthermore, docking studies of naltrexamine derivatives have highlighted the importance of interactions with specific residues in determining receptor selectivity. For example, interactions with tryptophan at position 7.35 (W318) in the mu-opioid receptor have been implicated in the binding of C6-substituted derivatives. acs.org The orientation of different chemical groups on the ligand can lead to unique interactions with specific amino acid side chains, explaining the observed differences in binding affinity and functional activity between closely related compounds. rsc.orgnih.gov
Conformational Analysis of 6α-Naltrexol and its Epimers in Relation to Receptor Affinity
The stereochemistry at the C6 position of the naltrexol scaffold has a profound impact on the conformation of the C-ring and, consequently, on its binding affinity for opioid receptors. researchgate.netresearchgate.net High-field NMR studies have revealed that in the 6β-epimer of related compounds, the C-ring predominantly adopts a chair conformation. researchgate.net In contrast, the 6α-epimer, such as 6α-naltrexol, favors a twist-boat conformation for the C-ring. researchgate.net
Computational studies using methods like B3LYP/6-31G** have been employed to calculate the energy-minimized conformations of 6α- and 6β-naltrexol and their derivatives in both chair-like and boat-like C-ring conformations. nih.gov These analyses have shown a correlation between the total energy difference between the β-conformers and their binding affinity for the mu-opioid receptor (MOR). nih.gov Conversely, the aqueous solvation free energy has been found to correlate well with the kappa-opioid receptor (KOR) binding affinity. nih.gov
X-ray crystallographic analysis of intermediates in the synthesis of related compounds has confirmed the population of the boat conformation in 6α-substituted naltrexol derivatives. researchgate.net This conformational preference is crucial for understanding the structure-activity relationships of these compounds and for the rational design of new ligands with specific receptor affinity profiles. researchgate.netnih.gov
Investigations into G-Protein Coupling and Downstream Signaling Pathways
The interaction of 6α-naltrexol with opioid receptors, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events. nih.gov Upon ligand binding, the receptor undergoes a conformational change that facilitates its coupling to intracellular G-proteins, typically of the Gi/o family for opioid receptors. nih.govnih.gov This coupling leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and the modulation of ion channels, ultimately resulting in the observed pharmacological effects. painphysicianjournal.com
Studies on related naltrexamine derivatives have explored their ability to modulate G-protein signaling, often using [35S]GTPγS binding assays. researchgate.netnih.gov These assays measure the extent to which a ligand can stimulate the binding of GTPγS to G-proteins, providing a measure of its agonist or antagonist activity. For example, some C6-substituted naltrexamine derivatives have been shown to act as low-efficacy partial agonists in these assays. nih.gov
Furthermore, research into biased agonism has revealed that ligands can differentially activate various downstream signaling pathways. nih.govresearchgate.net For instance, a ligand might activate G-protein signaling while having little to no effect on the recruitment of β-arrestin, another important signaling protein. nih.gov While specific studies on the biased signaling profile of 6α-naltrexol are limited, research on closely related compounds like NAP (a C6-substituted naltrexamine derivative) has shown that it can act as a biased antagonist, potently blocking β-arrestin2 recruitment while having only partial agonist effects on G-protein activation. nih.govresearchgate.net This differential engagement of signaling pathways is a key area of investigation for understanding the full pharmacological profile of compounds like 6α-naltrexol. encyclopedia.pubnih.gov
Preclinical Pharmacological Investigations of 6α Naltrexol
In Vitro Pharmacological Characterization
In vitro studies have been crucial in defining the fundamental pharmacological properties of 6α-naltrexol at the molecular and cellular levels.
Comprehensive Receptor Binding Assays (Ki values)
Comprehensive receptor binding assays have been employed to determine the affinity of 6α-naltrexol for the three main opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ). The binding affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.
Studies have shown that 6α-naltrexol and its derivatives exhibit a strong affinity for the µ-opioid receptor (MOR), often in the subnanomolar to nanomolar range. nih.govacs.orgacs.org For instance, certain naltrexamine derivatives with a 6α-configuration have demonstrated subnanomolar binding affinity at the MOR. acs.org Specifically, two lead compounds, NAP and NAQ, displayed high binding affinity for the MOR with Ki values of 0.37 nM and 0.55 nM, respectively. nih.govacs.org Another 6α-naltrexamine derivative, NAQ, showed a sub-nanomolar binding affinity to the MOR (Ki 0.6 nM) with significant selectivity over the delta and kappa opioid receptors. researchgate.net In comparison, the parent compound naltrexone (B1662487) binds with subnanomolar affinity at both MOR (Ki = 0.11 nM) and KOR (Ki = 0.19 nM), but has a much lower affinity for the DOR (Ki = 60 nM). researchgate.net
The selectivity of these compounds for the MOR over the DOR and KOR is a key characteristic. For example, the derivative known as NAP showed over 700-fold selectivity for the MOR over the DOR and more than 150-fold selectivity over the KOR. nih.govacs.org Similarly, NAQ demonstrated over 200-fold selectivity for the MOR over the DOR and approximately 50-fold selectivity over the KOR. acs.org This high selectivity for the MOR is a desirable trait for therapeutic agents targeting this receptor. nih.gov
It is important to note that while 6α-naltrexol is a metabolite of naltrexone, it is found in only trace amounts in some species and is not considered a significant metabolite in humans. federalregister.gov The primary metabolite in humans is 6β-naltrexol. federalregister.gov The binding affinities for 6β-naltrexol have been reported as 2.12 nM for the µ-opioid receptor, 212 nM for the δ-opioid receptor, and 7.42 nM for the κ-opioid receptor. federalregister.gov Another study found the in vitro binding affinity of 6β-naltrexol for the MOR, DOR, and KOR to be 1.4 nM, 29 nM, and 2 nM, respectively. mdpi.comsemanticscholar.org
Table 1: Opioid Receptor Binding Affinities (Ki) of 6α-Naltrexol Derivatives and Related Compounds
| Compound | µ-Opioid Receptor (Ki in nM) | δ-Opioid Receptor (Ki in nM) | κ-Opioid Receptor (Ki in nM) | Source |
|---|---|---|---|---|
| NAP (6β-isomer) | 0.37 | >259 | >55.5 | nih.govacs.org |
| NAQ (6α-isomer) | 0.55 | 132.50 | 26.45 | acs.orgresearchgate.net |
| NAQ (6α-isomer) | 0.6 | ~144.6 | ~28.8 | researchgate.net |
| Naltrexone | 0.11 | 60 | 0.19 | researchgate.net |
| 6β-Naltrexol | 2.12 | 212 | 7.42 | federalregister.gov |
| 6β-Naltrexol | 1.4 | 29 | 2 | mdpi.comsemanticscholar.org |
Cellular Functional Assays (e.g., [35S]GTPγS binding, calcium flux, arrestin recruitment)
Cellular functional assays provide insights into the efficacy of a compound at a receptor, determining whether it acts as an agonist, antagonist, or inverse agonist.
In the [35S]GTPγS binding assay, which measures G protein activation, 6α-naltrexol derivatives have shown varied activity. For instance, the 6α-naltrexamine derivative NAQ demonstrated partial agonism in the [35S]GTPγS assay. nih.gov In contrast, another derivative, NAP (a 6β-isomer), acted as a low-efficacy partial agonist in the G protein-mediated [35S]GTPγS binding assay. nih.govresearchgate.netmdpi.com
Calcium flux assays are another method to assess downstream signaling. Interestingly, while NAQ showed partial agonism in GTPγS assays, it did not demonstrate agonism in a calcium flux assay using hMOR-CHO cells. researchgate.netnih.gov In fact, it significantly antagonized the increase in intracellular calcium induced by the full agonist DAMGO. nih.govresearchgate.net Similarly, NAP did not significantly induce calcium flux. nih.govresearchgate.netmdpi.com
β-arrestin recruitment is a key signaling pathway involved in receptor desensitization and tolerance. Studies on 6α-naltrexol derivatives have revealed biased signaling properties. The 6α-derivative NAQ did not induce β-arrestin2 recruitment. nih.gov The 6β-derivative NAP also did not significantly induce β-arrestin2 recruitment but potently blocked the full agonist-induced recruitment and translocation of β-arrestin2. nih.govresearchgate.netmdpi.com This biased antagonism of β-arrestin2 recruitment is a noteworthy characteristic. nih.gov
Assessment in Opioid-Dependent In Vitro Systems
The behavior of 6α-naltrexol and its analogs in opioid-dependent in vitro systems is crucial for understanding their potential to precipitate withdrawal. In cells chronically treated with morphine, exposure to the MOR antagonist naloxone (B1662785) typically results in a significant overshoot of cyclic AMP (cAMP). However, the 6α-naltrexamine derivative NAQ did not precipitate a similar cAMP overshoot, suggesting it may not induce cellular manifestations of withdrawal. nih.govresearchgate.net Furthermore, prolonged incubation with NAQ did not lead to desensitization or downregulation of the MOR. nih.govresearchgate.net
In contrast to the inverse agonist naltrexone, which potently blocks ligand-free MOR signaling, the neutral antagonist 6β-naltrexol binds to the constitutively active MOR but does not suppress its signaling. mdpi.com In opioid-dependent states, 6β-naltrexol does not affect the basal signaling of µ- and δ-opioid receptors, which is indicative of its neutral antagonist properties. federalregister.gov This characteristic is significant because inverse agonists can precipitate withdrawal symptoms by suppressing basal receptor activity, whereas a neutral antagonist is less likely to do so. federalregister.gov
In Vivo Pharmacological Characterization in Animal Models
In vivo studies in animal models have further elucidated the pharmacological effects of 6α-naltrexol and related compounds, particularly their antagonist potency and their differential actions on central versus peripheral systems.
Antagonist Potency and Efficacy Against Opioid Agonists
In animal models, 6α-naltrexol derivatives have demonstrated potent antagonist activity against the effects of opioid agonists. The 6α-derivative NAQ potently inhibited the analgesic effect of morphine with an AD50 of 0.46 mg/kg. researchgate.net Another 6α-derivative, NAT, also potently antagonized morphine-induced antinociception with an AD50 of 0.42 mg/kg. acs.org
In studies comparing naltrexone and its metabolite 6β-naltrexol, naltrexone was found to be significantly more potent in antagonizing the central effects of opioids. For instance, in the mouse hotplate test, the order of potency for inhibiting morphine-induced antinociception was naltrexone (ID50 7 µg/kg), followed by naloxone (ID50 16 µg/kg), and then 6β-naltrexol (ID50 1300 µg/kg). adelaide.edu.aunih.gov In another study, naltrexone was 185 times more potent than 6β-naltrexol in inhibiting morphine-induced antinociception in mice. federalregister.govfederalregister.gov
Despite its lower potency in blocking central antinociception, 6β-naltrexol has been shown to be roughly equipotent to naloxone in blocking the acute antinociceptive effects of morphine. researchgate.netnih.gov However, in models of physical dependence, naltrexone was 10- to 100-fold more potent than 6β-naltrexol in precipitating withdrawal jumping in morphine-dependent mice. nih.gov
Differential Effects of 6α-Naltrexol on Central vs. Peripheral Opioid Systems
A significant finding from in vivo studies is the differential effect of these compounds on the central nervous system (CNS) versus peripheral systems. This is largely attributed to their ability to cross the blood-brain barrier (BBB).
The 6α-naltrexamine derivative NAP demonstrated a remarkable peripheral selectivity, with a much greater potency in a gastrointestinal transit assay (ED50 = 0.0088 mg/kg) compared to its centrally-acting potency to antagonize morphine-induced antinociception (AD50 = 4.51 mg/kg). acs.org This suggests that NAP is preferentially distributed peripherally upon systemic administration. nih.gov
Similarly, 6β-naltrexol is considered a peripherally selective opioid antagonist. researchgate.netnih.gov It has been shown to have difficulty crossing the BBB, resulting in low in vivo CNS activity. federalregister.gov In a study with healthy volunteers, 6β-naltrexol potently blocked morphine-induced slowing of gastrointestinal transit with a median effective dose (ED50) of approximately 3 mg, while having no effect on central effects like analgesia or pupil constriction at doses up to 20 mg. researchgate.netnih.gov This peripheral selectivity is a key feature that distinguishes it from naltrexone, which readily crosses the BBB and acts on both central and peripheral opioid receptors. researchgate.net The ability of 6β-naltrexol to block the peripheral effects of opioids, such as constipation, without interfering with central analgesia, highlights its potential therapeutic applications. federalregister.govresearchgate.net
Characterization in Models of Opioid-Induced Physiological Modulation (e.g., gastrointestinal function, locomotor activity)
Preclinical studies have explored the effects of 6α-naltrexol on physiological functions modulated by opioids, such as gastrointestinal (GI) transit and locomotor activity. These investigations are crucial for understanding the compound's potential to counteract opioid-induced side effects.
In studies using mouse models, 6β-naltrexol, a related compound, demonstrated a significant ability to block morphine-induced slowing of gastrointestinal transit. nih.gov This suggests a potent antagonist effect on peripheral opioid receptors in the gut. One study found that 6β-naltrexol was nearly equipotent to naltrexone in blocking the inhibition of gastrointestinal transit caused by hydrocodone. researchgate.net Furthermore, co-administration studies revealed that 6β-naltrexol had an approximately 10-fold greater potency for antagonizing hydrocodone-induced inhibition of GI transit compared to its effect on antinociception, a centrally mediated opioid effect. researchgate.net This indicates a degree of peripheral selectivity. Another study supported these findings, showing that 6β-naltrexol blocked the µ-opioid receptor agonist activity of methadone, leading to an increase in gastrointestinal motility. federalregister.gov
Regarding locomotor activity, opioids like morphine can induce hyperlocomotion in mice, an effect mediated by central opioid receptors. Studies have shown that 6β-naltrexol can block morphine-induced locomotor activity. researchgate.net It was found to be roughly equipotent to naloxone and about 4.5 to 10 times less potent than naltrexone in this regard, indicating that it does cross the blood-brain barrier to exert central effects. researchgate.net When administered alone at high doses, 6β-naltrexol did not produce significant changes in forward locomotion. researchgate.net Another study reported that at equipotent doses to naltrexone and naloxone, 6β-naltrexol provided a similar rapid reversal of morphine-stimulated locomotion. federalregister.gov
Table 1: Effect of 6β-Naltrexol on Opioid-Induced Physiological Modulation
| Physiological Effect | Opioid Agonist | Animal Model | Key Findings | Reference |
|---|---|---|---|---|
| Gastrointestinal Transit | Morphine | Human Volunteers | 6β-Naltrexol potently blocked morphine-induced slowing of GI transit with an ED50 of ~3 mg. | nih.gov |
| Gastrointestinal Transit | Hydrocodone | CD-1 Mice | Nearly equipotent to naltrexone in blocking hydrocodone-induced inhibition of GI transit. | researchgate.net |
| Gastrointestinal Motility | Methadone | Animal Model | Blocked methadone's µ-opioid receptor agonist activity, increasing GI motility. | federalregister.gov |
| Locomotor Activity | Morphine | ICR Mice | Roughly equipotent to naloxone and 4.5-10x less potent than naltrexone in blocking morphine-induced hyperlocomotion. | researchgate.net |
| Locomotor Activity | Morphine | Animal Model | At equipotent doses to naltrexone and naloxone, produced a similar rapid reversal of morphine-stimulated locomotion. | federalregister.gov |
Evaluation of Potential for Precipitated Withdrawal in Opioid-Dependent Animal Models
A significant area of preclinical research for 6α-naltrexol has been its potential to precipitate withdrawal in opioid-dependent subjects, a key characteristic of opioid antagonists.
In morphine-dependent mice, 6β-naltrexol has been shown to be dramatically less potent in precipitating withdrawal compared to naltrexone and naloxone. nih.gov In a chronic dependence model, 6β-naltrexol was approximately 77-fold and 30-fold less potent than naltrexone and naloxone, respectively, in precipitating withdrawal. researchgate.net In an acute dependence model, high doses of 6β-naltrexol precipitated only minimal withdrawal. researchgate.net For instance, a dose of 10 mg/kg of 6β-naltrexol, which is effective in blocking the acute effects of morphine, did not precipitate withdrawal jumping, whereas naltrexone and naloxone did at doses that blocked morphine's effects. federalregister.gov
Studies in fentanyl-dependent mice also demonstrated the lower potency of 6β-naltrexol in precipitating withdrawal. The potency ratio for precipitating withdrawal jumping was 1107:415:1 for naltrexone, naloxone, and 6β-naltrexol, respectively. federalregister.gov Interestingly, pretreatment with 6β-naltrexol was found to decrease naloxone-precipitated withdrawal, suggesting it may attenuate the inverse agonist effects of naloxone. federalregister.gov
In morphine-dependent rhesus monkeys, naltrexone was found to be significantly more potent than 6β-naltrexol in precipitating withdrawal. psu.edu While both compounds produced withdrawal signs, naltrexone was about 80- to 95-fold more potent than 6β-naltrexol. psu.edu Furthermore, 6β-naltrexol did not block naltrexone-precipitated withdrawal in these monkeys. psu.edupsu.edu
The reduced capacity of 6β-naltrexol to precipitate withdrawal is thought to be related to its properties as a neutral antagonist, in contrast to the inverse agonist properties of naltrexone and naloxone. federalregister.govfederalregister.gov
Table 2: Potency of Opioid Antagonists in Precipitating Withdrawal in Opioid-Dependent Animal Models
| Antagonist | Animal Model | Dependence Model | Relative Potency in Precipitating Withdrawal | Reference |
|---|---|---|---|---|
| 6β-Naltrexol | Mice | Chronic Morphine | ~77-fold less potent than naltrexone, ~30-fold less potent than naloxone. | researchgate.net |
| 6β-Naltrexol | Mice | Acute Morphine | Precipitated only minimal withdrawal at high doses. | researchgate.net |
| 6β-Naltrexol | Mice | Fentanyl | Potency ratio of 1107:415:1 for naltrexone:naloxone:6β-naltrexol. | federalregister.gov |
| 6β-Naltrexol | Rhesus Monkeys | Morphine | ~80- to 95-fold less potent than naltrexone. | psu.edu |
Comparative Pharmacodynamic Studies with Naltrexone and Naloxone in Rodent and Non-Human Primate Models
Comparative studies of 6α-naltrexol, naltrexone, and naloxone have been conducted in both rodent and non-human primate models to elucidate their relative pharmacodynamic properties.
In rodent models, specifically ICR mice, 6β-naltrexol was found to be roughly equipotent to naloxone but 4.5 to 10 times less potent than naltrexone in blocking the antinociceptive and locomotor effects of morphine. researchgate.net However, when it came to precipitating withdrawal in chronically morphine-dependent mice, 6β-naltrexol was significantly less potent, being about 30 times less potent than naloxone and 77 to 100 times less potent than naltrexone. researchgate.netfederalregister.gov In studies with fentanyl in mice, the potency ratio for antagonizing analgesia was 17:4:1 for naltrexone, naloxone, and 6β-naltrexol, respectively. federalregister.gov
In non-human primate models, specifically rhesus monkeys, studies have also highlighted significant potency differences. In morphine-dependent monkeys, naltrexone was found to be 8-fold and 71-fold more potent than 6α-naltrexol and 6β-naltrexol, respectively, in producing naltrexone-like discriminative stimulus effects. nih.gov In another study with rhesus monkeys, in vitro assays showed that naltrexone had a 2-fold higher affinity and potency than 6β-naltrexol at the mu-opioid receptor. psu.edupsu.edu In vivo, naltrexone was approximately 100-fold more potent than 6β-naltrexol in antagonizing the antinociceptive effects of alfentanil. psu.edupsu.edu This same potency difference was observed in their ability to precipitate withdrawal in acute morphine-dependent monkeys. psu.edupsu.edu Despite these potency differences, the qualitative effects of naltrexone, 6α-naltrexol, and 6β-naltrexol were found to be similar, and their potencies did not significantly change with opioid treatment. nih.gov
These comparative studies underscore that while 6α-naltrexol and its related compound 6β-naltrexol share a similar mechanism of action with naltrexone and naloxone as opioid antagonists, they exhibit a markedly lower in vivo potency, particularly in precipitating withdrawal.
Table 3: Comparative Pharmacodynamics of 6α/β-Naltrexol, Naltrexone, and Naloxone
| Parameter | Animal Model | Comparison | Key Findings | Reference |
|---|---|---|---|---|
| Antagonism of Morphine-induced Antinociception | ICR Mice | 6β-Naltrexol vs. Naltrexone & Naloxone | 6β-Naltrexol is roughly equipotent to naloxone and 4.5-10x less potent than naltrexone. | researchgate.net |
| Antagonism of Fentanyl-induced Analgesia | Mice | 6β-Naltrexol vs. Naltrexone & Naloxone | Potency ratio of 17:4:1 for naltrexone:naloxone:6β-naltrexol. | federalregister.gov |
| Precipitated Withdrawal | Morphine-Dependent Mice | 6β-Naltrexol vs. Naltrexone & Naloxone | 6β-Naltrexol is ~30x less potent than naloxone and ~77-100x less potent than naltrexone. | researchgate.netfederalregister.gov |
| Discriminative Stimulus Effects | Morphine-Dependent Rhesus Monkeys | 6α/β-Naltrexol vs. Naltrexone | Naltrexone is 8-fold more potent than 6α-naltrexol and 71-fold more potent than 6β-naltrexol. | nih.gov |
| In Vivo Antagonist Potency | Rhesus Monkeys | 6β-Naltrexol vs. Naltrexone | Naltrexone is ~100-fold more potent than 6β-naltrexol in antagonizing alfentanil-induced antinociception. | psu.edupsu.edu |
| Precipitated Withdrawal | Acute Morphine-Dependent Rhesus Monkeys | 6β-Naltrexol vs. Naltrexone | Naltrexone is ~100-fold more potent than 6β-naltrexol. | psu.edupsu.edu |
Advanced Analytical Methodologies for 6α Naltrexol Quantification and Characterization
Liquid Chromatography (LC)-Based Techniques
Liquid chromatography stands as a cornerstone for the analysis of 6α-naltrexol, offering robust and reliable separation from its parent compound, naltrexone (B1662487), and other metabolites. Both high-performance and ultra-high-performance systems are utilized, often coupled with various detectors to achieve desired levels of sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the simultaneous determination of naltrexone and 6α-naltrexol in biological matrices such as plasma and serum. nih.govnih.gov The versatility of HPLC is enhanced by the variety of detection methods that can be coupled with it.
Electrochemical Detection (HPLC-EC): This modality offers high sensitivity for electroactive compounds like 6α-naltrexol. One method involves liquid-liquid extraction from a basic solution, followed by back-extraction into an acidic medium for chromatographic analysis on a reverse-phase ODS-column. nih.govpsu.edu Using this approach, the limit of quantification (LOQ) for 6α-naltrexol can reach as low as 1.0 ng/mL in human serum. nih.govnih.govpsu.edu The recovery for 6α-naltrexol with this extraction method is reported to be around 75%. nih.govpsu.edu
UV Spectrophotometric Detection (HPLC-UV): While generally less sensitive than electrochemical or mass spectrometric detection, HPLC-UV provides a cost-effective and accessible alternative. researchgate.net Methods have been developed that achieve an LOQ of 2 ng/mL for both naltrexone and 6α-naltrexol in blood serum or plasma. researchgate.netnih.gov These methods are linear for concentrations ranging from 2 to 100 ng/mL. researchgate.netnih.gov One novel HPLC-UV method utilizes a Kinetex EVO C18 column with a mobile phase of methanol (B129727) and 0.1% ortho-phosphoric acid in water, with detection at a wavelength of 204 nm. researchgate.net
Mass Spectrometry (HPLC-MS): The coupling of HPLC with a mass spectrometer, particularly a tandem mass spectrometer (LC-MS/MS), represents the gold standard for bioanalysis due to its superior sensitivity and specificity. This is discussed in more detail in section 6.3.1.
Table 1: Performance of HPLC Methods for 6α-Naltrexol Quantification
| HPLC Method | Matrix | Limit of Quantification (LOQ) | Linearity Range | Recovery | Source(s) |
|---|---|---|---|---|---|
| HPLC-EC | Human Serum | 1.0 ng/mL | Not specified | 75% | nih.gov, psu.edu, nih.gov |
| HPLC-UV | Plasma/Serum | 2.0 ng/mL | 2-100 ng/mL | Not specified | researchgate.net, nih.gov |
Ultra-High Performance Liquid Chromatography (UHPLC) Applications
Ultra-High Performance Liquid Chromatography (UHPLC) offers advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. UHPLC, often paired with high-resolution mass spectrometry (HRMS), is employed in metabolomic studies to identify and quantify a wide range of compounds, including 6α-naltrexol. patsnap.commdpi.com For instance, a UHPLC-HRMS-based metabolomic analysis identified 6α-naltrexol as one of the constituents in a biological sample, demonstrating the technique's utility in broad metabolic profiling. mdpi.com
Gas Chromatography (GC)-Based Techniques
Gas chromatography, particularly when coupled with mass spectrometry, provides another powerful avenue for the analysis of 6α-naltrexol. These methods typically require a derivatization step to increase the volatility and thermal stability of the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS), including Negative Ion Chemical Ionization (NICI-MS)
GC-MS methods are highly specific and have been successfully used to quantify 6α-naltrexol in plasma and urine. ies.gov.pl A key advancement in this area is the use of negative ion chemical ionization (NICI), which enhances sensitivity for electrophilic compounds.
A validated GC-NICI-MS procedure involves solid-phase extraction (SPE) followed by a one-step derivatization with pentafluoropropionic anhydride. nih.govcapes.gov.br This process forms the trispentafluoropropionyl derivative of 6α-naltrexol. nih.gov The analysis, which uses deuterated internal standards, can achieve a remarkable limit of quantitation of 0.1 ng/mL in both plasma and urine. nih.govresearchgate.netnih.gov The method demonstrates excellent precision and accuracy, with intra-assay and inter-assay coefficients of variation (CVs) well within acceptable limits. nih.gov For example, at concentrations of 0.3, 3, and 30 ng/mL, the intra-assay CVs for 6α-naltrexol were between 3.1% and 5.7%, and the inter-assay CVs ranged from 5.9% to 9.1%. nih.gov
Table 2: Validation Parameters for GC-NICI-MS Method for 6α-Naltrexol
| Parameter | Concentration (ng/mL) | Naltrexone | 6α-Naltrexol | Source(s) |
|---|---|---|---|---|
| Intra-assay CV (%) | 0.3 | 6.3% | 5.7% | nih.gov |
| 3.0 | 3.1% | 3.1% | nih.gov | |
| 30.0 | 3.5% | 4.0% | nih.gov | |
| Inter-assay CV (%) | 0.3 | 6.1% | 9.1% | nih.gov |
| 3.0 | 6.6% | 5.9% | nih.gov | |
| 30.0 | 9.1% | 6.4% | nih.gov | |
| Recovery (%) | 0.3 | 79% | 76% | nih.gov, capes.gov.br |
| 30.0 | 80% | 75% | nih.gov, capes.gov.br | |
| Limit of Quantitation | 0.1 ng/mL | 0.1 ng/mL | researchgate.net, nih.gov, nih.gov |
Mass Spectrometry (MS) in Quantitative Bioanalysis
Mass spectrometry is an indispensable tool in modern bioanalysis, prized for its inherent selectivity and sensitivity. semanticscholar.org When coupled with chromatographic separation, it provides highly reliable quantitative data.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High Sensitivity and Selectivity
The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is frequently the method of choice for the definitive quantification of 6α-naltrexol in biological fluids, including plasma and urine. researchgate.netnih.govspectroscopyonline.com This technique offers superior sensitivity compared to HPLC-UV and is noted for its high degree of automation. researchgate.netnih.gov
Numerous LC-MS/MS methods have been developed and validated. semanticscholar.org These assays typically involve a simple extraction step, such as protein precipitation or liquid-liquid extraction, followed by analysis on a reversed-phase C18 column. researchgate.netsemanticscholar.orgnih.gov Detection is achieved using electrospray ionization (ESI) in the positive mode, monitoring specific ion transitions in multiple reaction monitoring (MRM) mode. semanticscholar.orgnih.gov For 6α-naltrexol, a common transition monitored is m/z 344 → 326. nih.gov
The sensitivity of LC-MS/MS methods is exceptional. One method reported a lower limit of quantitation (LLOQ) of 0.5 ng/mL for 6α-naltrexol in plasma, with a linear range extending up to 200 ng/mL. researchgate.netnih.gov Another highly sensitive, automated method for human plasma achieved an LLOQ of just 5 pg/mL (0.005 ng/mL). researchgate.net A method developed for urine analysis reported an LLOQ of 0.2 ng/mL. nih.gov These methods are validated according to regulatory guidelines and demonstrate high accuracy and precision, making them suitable for demanding applications like pharmacokinetic studies. nih.govnih.gov
Table 3: Comparison of LC-MS/MS Method Performance for 6α-Naltrexol
| Matrix | LLOQ | Linearity Range | Key Features | Source(s) |
|---|---|---|---|---|
| Plasma/Serum | 0.5 ng/mL | 0.5-200 ng/mL | Superior sensitivity to HPLC-UV | researchgate.net, nih.gov, researchgate.net |
| Human Plasma | 7.2 ng/mL | Not specified | Simple liquid-liquid extraction | nih.gov |
| Human, Rat, Rabbit Plasma | 0.1 ng/mL | 0.1-100 ng/mL | Validated for multi-species studies | nih.gov |
| Human Plasma | 0.005 ng/mL | 0.005-100 ng/mL | Highly sensitive, automated | researchgate.net |
| Urine | 0.2 ng/mL | Not specified | Zirconia-based hybrid SPE | nih.gov |
| Urine | 5.0 ng/mL | Not specified | Rapid (1.7-min run time) | spectroscopyonline.com |
Isotope-Dilution Mass Spectrometry for Absolute Quantification
Isotope-Dilution Mass Spectrometry (IDMS) is a reference method for achieving the highest level of accuracy and precision in quantitative analysis, making it exceptionally suitable for the absolute quantification of specific molecules like 6α-naltrexol in biological matrices. nih.gov This technique combines the high selectivity of mass spectrometry with the precision afforded by the use of a stable, isotopically labeled internal standard. nih.govnih.gov
The core principle of IDMS involves adding a known quantity of an isotopically labeled analogue of the analyte—in this case, a version of 6α-naltrexol containing heavy isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C)—to the sample at the earliest stage of analysis. nih.gov This "isotope spike" serves as an ideal internal standard because it is chemically identical to the endogenous analyte and thus behaves identically during sample extraction, purification, and ionization, correcting for any analyte loss or matrix effects that might otherwise compromise quantification. nih.gov
While specific, published IDMS methods exclusively for 6α-naltrexol are not extensively detailed, the established procedures for its parent compound, naltrexone, and its primary metabolite, 6β-naltrexol, provide a validated framework. sigmaaldrich.comcerilliant.com These methods typically use deuterated analogs (e.g., naltrexone-d₃, 6β-naltrexol-d₄) as internal standards for quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). researchgate.net A similar approach, using a custom-synthesized, stable isotope-labeled 6α-naltrexol, would be applied for its absolute quantification. The analysis involves monitoring specific mass-to-charge (m/z) transitions for both the native analyte and the labeled standard, and the concentration is calculated from the measured ratio of the two signals. nih.gov
The advantages of IDMS over conventional calibration methods are significant. It is considered a primary or "absolute" measurement method, traceable to the International System of Units (SI), and is not reliant on external calibration curves which can be affected by instrument drift or matrix variability. nih.gov
Radiometric Assays for Receptor Binding and Distribution Studies
Radiometric assays are indispensable tools for characterizing the interaction of 6α-naltrexol with opioid receptors and for studying its distribution in biological systems. These highly sensitive assays utilize radiolabeled compounds to trace and quantify molecular interactions and dispositions.
Receptor Binding Assays: Competitive radioligand binding assays are commonly used to determine the binding affinity (Ki) of compounds for specific receptor subtypes (μ, δ, κ). researchgate.net In these assays, a constant concentration of a radiolabeled ligand known to bind to the target receptor is incubated with a preparation of the receptor (e.g., from brain homogenates or cells expressing the receptor) in the presence of varying concentrations of the unlabeled test compound (6α-naltrexol or its derivatives). nih.govacs.org The ability of the test compound to displace the radioligand from the receptor is measured, allowing for the calculation of its inhibitory constant (Ki), an inverse measure of binding affinity.
Commonly used radioligands for opioid receptor binding assays include:
[³H]DAMGO: A selective agonist for the μ-opioid receptor (MOR). nih.gov
[³H]DADLE: An agonist that binds to the δ-opioid receptor (DOR). nih.gov
[³H]U69593: A selective agonist for the κ-opioid receptor (KOR). nih.gov
Studies on naltrexamine derivatives, including 6α-substituted analogs, have utilized these assays to establish their receptor binding profiles, revealing that modifications at the C6 position significantly influence affinity and selectivity. researchgate.netnih.gov
Functional Assays: Beyond simple binding, the functional activity of 6α-naltrexol at the receptor is assessed using assays like the [³⁵S]GTPγS binding assay. nih.govresearchgate.net This assay measures the activation of G-proteins coupled to the opioid receptor. When an agonist binds, it promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the G-protein α-subunit. The amount of incorporated radioactivity is proportional to the degree of receptor activation, allowing researchers to classify a compound as a full agonist, partial agonist, antagonist, or inverse agonist. nih.gov
Distribution Studies: To study the metabolic fate and tissue distribution of a compound, radiolabeled versions are administered in vivo. Studies involving intravenously administered radiolabeled methylnaltrexone (B1235389) ([³H]MNTX or [¹⁴C]MNTX) have been crucial in identifying its metabolites. psu.edu In these human and animal studies, analysis of plasma and urine via HPLC with radioactivity detection identified methyl-6α-naltrexol as a significant metabolite. psu.edu For instance, in human urine collected over 24 hours, methyl-6α-naltrexol accounted for 9.4% of the urinary radioactivity, demonstrating its formation and excretion. psu.edu Such studies are vital for constructing a complete pharmacokinetic profile.
Method Development and Validation for Analysis in Biological Matrices and In Vitro Systems
The development and validation of robust analytical methods are prerequisites for the accurate measurement of 6α-naltrexol in complex environments like plasma, urine, and in vitro experimental systems. The methodologies are largely based on liquid chromatography coupled with mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
Method Development: A typical method involves several key steps:
Sample Preparation: This step is crucial for removing interferences from the biological matrix. For plasma, techniques like protein precipitation using acetonitrile (B52724) or a single-step precipitation-extraction with an acetonitrile:ethyl acetate (B1210297) mixture are common. researchgate.netnih.gov For urine, a "dilute and shoot" approach may be sufficient, or enzymatic hydrolysis (e.g., using β-glucuronidase) may be required to measure total (free and conjugated) metabolite concentrations. spectroscopyonline.com
Chromatographic Separation: A reversed-phase C18 column is typically used to separate 6α-naltrexol from its parent compound, naltrexone, and its more common isomer, 6β-naltrexol. sigmaaldrich.comnih.gov The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer containing a modifier like formic acid to ensure efficient ionization. sigmaaldrich.comresearchgate.net
Mass Spectrometric Detection: Detection is performed using tandem mass spectrometry (MS/MS) in a multiple reaction monitoring (MRM) mode. This involves selecting the protonated molecular ion ([M+H]⁺) of 6α-naltrexol in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This process provides high selectivity and minimizes background noise.
Method Validation: According to regulatory guidelines (e.g., U.S. Food and Drug Administration), a quantitative assay must be thoroughly validated to ensure its reliability. researchgate.net Key validation parameters include:
Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample.
Linearity: The range of concentrations over which the instrument response is directly proportional to the analyte concentration. For related compounds, linear ranges from 0.5 to 200 ng/mL in plasma have been established. researchgate.netresearchgate.net
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For naltrexone and 6β-naltrexol, LOQs as low as 0.1 ng/mL in plasma and 5 ng/mL in urine have been achieved. sigmaaldrich.comspectroscopyonline.com
Precision and Accuracy: Assessed at multiple concentration levels, precision measures the closeness of repeated measurements (expressed as relative standard deviation, RSD), while accuracy measures the closeness of the measured value to the true value. For similar analytes, intra- and inter-day precision values are typically required to be less than 15%. sigmaaldrich.com
Recovery: The efficiency of the extraction process, determined by comparing the analyte response from an extracted sample to that of a non-extracted standard. Mean recoveries for related compounds are often greater than 80%. nih.govnih.gov
Stability: The stability of the analyte in the biological matrix under various storage conditions (e.g., room temperature, freeze-thaw cycles). sigmaaldrich.com
Application in In Vitro Systems: These validated methods are applied to various in vitro studies. For example, in studies with human liver microsomes or cytosol, these methods are used to investigate metabolic pathways. It was found that the reduction of the carbonyl group of methylnaltrexone to form methyl-6α-naltrexol is catalyzed by cytosolic enzymes from the aldo-keto reductase (AKR) superfamily, specifically AKR1C4. doi.org Other in vitro experiments include determining plasma protein binding. Using equilibrium dialysis, the in vitro plasma protein binding for methyl-6α-naltrexol was found to range from 20.8% to 29.4% at concentrations of 1, 10, and 50 ng/mL. fda.govfda.gov
Table 1: Validation Parameters for LC-MS/MS Methods for Naltrexone Metabolites in Biological Fluids (Illustrative Data)
Click to view table
| Parameter | Matrix | Analyte(s) | Typical Value/Range | Reference |
| Linearity Range | Plasma | Naltrexone, 6β-Naltrexol | 0.5 - 200 ng/mL (r² > 0.999) | researchgate.net |
| Plasma | Naltrexone, 6β-Naltrexol | 0.1 - 100 ng/mL | sigmaaldrich.com | |
| LOQ | Plasma | Naltrexone, 6β-Naltrexol | 0.5 ng/mL | researchgate.net |
| Plasma | Naltrexone, 6β-Naltrexol | 0.1 ng/mL | sigmaaldrich.com | |
| Urine | Naltrexone, 6β-Naltrexol | 5 ng/mL | spectroscopyonline.com | |
| Precision (%RSD) | Plasma | Naltrexone, 6β-Naltrexol | < 15% | sigmaaldrich.com |
| Plasma | Naltrexone, 6β-Naltrexol | < 10% (above LLOQ) | nih.gov | |
| Accuracy | Plasma | Naltrexone, 6β-Naltrexol | 96.7% - 101.3% | researchgate.net |
| Plasma | Naltrexone | 99.4% | nih.gov | |
| Plasma | 6β-Naltrexol | 101.6% | nih.gov | |
| Extraction Recovery | Plasma | Naltrexone, 6β-Naltrexol | > 83% | nih.gov |
| Plasma | Naltrexone, 6β-Naltrexol | 89.3% - 91.7% | nih.gov |
Table 2: In Vitro Data for Methyl-6α-Naltrexol
Click to view table
| In Vitro System | Parameter | Result | Reference |
| Human Plasma | Protein Binding (at 1, 10, 50 ng/mL) | 29.4%, 20.8%, 24.3% | fda.gov |
| Human Liver Cytosol | Metabolic Enzyme | Aldo-Keto Reductase (AKR1C) family | doi.org |
| Human Receptors | Receptor Binding (Ki) | Data available for derivatives | researchgate.net |
Emerging Research Directions and Future Perspectives on 6α Naltrexol
Design and Synthesis of Advanced 6α-Naltrexol Analogs with Tailored Pharmacological Profiles
The pursuit of 6α-naltrexol analogs with refined pharmacological properties is an active area of research. Scientists are modifying the core structure of 6α-naltrexol to enhance its affinity and selectivity for specific opioid receptors. One approach involves the synthesis of naltrexamine derivatives, where the 6-position of the morphinan (B1239233) skeleton is altered. For instance, the introduction of heterocyclic ring systems at this position has been explored to modulate antagonist potency and selectivity. nih.govnih.gov
A significant strategy in analog design is the "message-address" concept, where specific parts of the molecule are thought to carry the "message" (determining agonist or antagonist activity) and the "address" (directing the ligand to a specific receptor subtype). nih.govnih.gov Research has shown that even subtle changes, such as the stereochemistry (α or β linkage) of a substituent at the 6-position, can dramatically influence a compound's functional activity, sometimes converting an agonist into an antagonist. nih.gov For example, changing the linker of a 6β-indolylacetamido derivative (INTA) to the 6α-configuration resulted in a significant reduction in potency and efficacy at the mu-opioid receptor (MOR). nih.gov
Furthermore, the synthesis of derivatives with different functional groups, such as carbamate (B1207046) and sulfonate esters of 6β-naltrexol, has been undertaken to investigate the role of various parts of the molecule in receptor binding. researchgate.net These studies aim to develop ligands that can act as valuable pharmacological tools for studying opioid receptor function and potentially lead to new therapeutic agents. nih.govnih.govnih.gov
Computational Approaches for Predicting Ligand-Receptor Interactions and Signaling Bias at Opioid Receptors
Computational modeling has become an indispensable tool in understanding how 6α-naltrexol and its analogs interact with opioid receptors at a molecular level. researchgate.net Docking studies, which predict the preferred orientation of a ligand when bound to a receptor, have been employed to investigate the binding modes of naltrexamine derivatives. nih.gov These studies help to test hypotheses about which parts of the ligand interact with specific amino acid residues in the receptor's binding pocket. For example, modeling suggested that the selectivity of certain naltrexamine derivatives for the mu-opioid receptor (MOR) is due to hydrogen bonding with a unique "address" domain in the receptor. nih.gov
A key area of computational research is the prediction of "signaling bias," where a ligand preferentially activates one downstream signaling pathway over another. elifesciences.orgnih.gov This is significant because different signaling pathways are associated with different physiological effects. elifesciences.org By understanding the structural basis of signaling bias, it may be possible to design ligands that are more selective in their actions. elifesciences.orgnih.gov Computational models are being developed to predict the efficacy of ligands and to understand how different ligand conformations influence their functional activity. researchgate.netbiorxiv.org These models consider the dynamic nature of both the ligand and the receptor, moving beyond static pictures of their interaction. biorxiv.org
Integration of Omics Technologies (e.g., Metabolomics, Proteomics) to Elucidate Systemic Research Effects
"Omics" technologies, which provide a comprehensive profile of molecules such as metabolites (metabolomics) and proteins (proteomics), are poised to offer a deeper understanding of the systemic effects of 6α-naltrexol. mdpi.comresearchgate.net These approaches can reveal how the compound and its analogs affect biological systems at a molecular level, identifying changes in metabolic pathways or protein expression. mdpi.comresearchgate.netwindows.net
For example, metabolomics can be used to identify the metabolic fate of 6α-naltrexol and its analogs in the body, providing insights into their stability and potential for drug-drug interactions. nih.govnih.gov Proteomics can help to identify the proteins that interact with these compounds, shedding light on their mechanisms of action. researchgate.net The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, holds the potential to build a more complete picture of the biological response to these compounds. mdpi.comnih.gov This systems-level understanding can aid in the identification of biomarkers for drug effects and in the prediction of potential toxicities. mdpi.com While specific omics studies focused solely on 6α-naltrexol are still emerging, the application of these technologies to related compounds demonstrates their potential in this area of research.
Exploration of Novel Drug Delivery Systems for Controlled Research Applications (e.g., transdermal patches, microneedle arrays)
To improve the utility of 6α-naltrexol and its analogs in research settings, novel drug delivery systems are being explored. nih.govscienceopen.comiipseries.org These systems aim to provide controlled and targeted delivery of the compounds, which can enhance their therapeutic efficacy and reduce potential side effects. nih.govscienceopen.com
One promising approach is transdermal delivery, which involves the administration of a drug through the skin. nih.govnih.gov However, the skin acts as a significant barrier to the absorption of many molecules. nih.govnih.gov To overcome this, researchers are investigating the use of microneedle arrays. nih.govnih.govresearchgate.net These are patches containing tiny needles that create microscopic pores in the skin, facilitating the passage of drugs. nih.govnih.govresearchgate.net Studies have shown that microneedle treatment can significantly enhance the transdermal delivery of naltrexol and its metabolites. nih.govnih.govresearchgate.netmdpi.com
Other strategies being explored include the development of prodrugs, which are inactive compounds that are converted into the active drug in the body. researchgate.netnih.gov This approach can be used to improve the solubility and permeability of a drug, enhancing its delivery characteristics. researchgate.netnih.gov For example, a codrug of 6β-naltrexol linked to hydroxybupropion (B195616) has been shown to increase the flux of 6β-naltrexol across human skin. nih.gov
Re-evaluation of 6α-Naltrexol's Contribution to the Overall Pharmacodynamic Signature of Naltrexone (B1662487) in a Research Context
Studies comparing the effects of naltrexone, 6α-naltrexol, and 6β-naltrexol have shown that all three compounds have qualitatively similar antagonist effects at opioid receptors. nih.gov However, there are differences in their potencies. nih.govnih.gov In morphine-dependent monkeys, naltrexone was found to be significantly more potent than both 6α-naltrexol and 6β-naltrexol. nih.gov
Q & A
Q. How is the stereochemistry of 6a-Naltrexol characterized in structural studies?
The stereochemistry of this compound is determined using NMR spectroscopy, which identifies distinct chemical shifts for axial and equatorial substituents. For example, in CDCl, the C-15 resonance appears 2–4 ppm downfield in this compound compared to its 6β-analog, reflecting conformational differences in ring C. Acetylation of the 6-hydroxy group further shifts C-8 and C-9 signals due to steric and electronic effects, confirming a chair conformation for ring C .
Q. What established synthesis protocols exist for this compound, and what optimization challenges arise?
this compound is synthesized via sodium borohydride reduction of naltrexone in methanolic dioxane. Key challenges include controlling regioselectivity to avoid 6β-isomer formation and optimizing reaction conditions (e.g., solvent polarity, temperature) to enhance yield. Post-synthesis purification requires chromatographic separation to isolate the 6a-epimer, followed by characterization via NMR and mass spectrometry .
Q. What in vivo pharmacological profiles differentiate this compound from naltrexone in preclinical models?
In morphine-dependent rhesus monkeys, this compound exhibits weaker inverse agonist activity compared to naltrexone, resulting in reduced withdrawal precipitation. This is attributed to its lower affinity for μ-opioid receptors. Dose-response studies show that this compound antagonizes morphine effects at higher doses (1–3 mg/kg), suggesting partial neutral antagonist properties .
Advanced Research Questions
Q. How do acetylation modifications at the 6-hydroxy group influence this compound’s conformational dynamics and receptor interactions?
Acetylation induces upfield shifts in C-8 (1.4 ppm) and C-9 resonances, altering ring C’s chair conformation. These changes reduce steric hindrance at the receptor-binding pocket, as shown in molecular docking studies. However, acetylated derivatives exhibit reduced antagonistic potency in vivo, likely due to decreased hydrogen bonding with key receptor residues (e.g., Asp147 in μ-opioid receptors) .
Q. What methodological considerations are critical when designing dose-response studies for this compound in opioid dependence models?
- Subject selection : Use opioid-naïve and dependent cohorts to assess withdrawal and antagonism separately.
- Dose range : Include subthreshold (0.1 mg/kg), therapeutic (1 mg/kg), and supratherapeutic (10 mg/kg) doses to capture full efficacy and safety profiles.
- Endpoint metrics : Measure withdrawal symptoms (e.g., vocalizations, hyperactivity) and receptor occupancy via PET imaging to correlate pharmacokinetics with effects .
Q. How can researchers resolve contradictions in reported binding affinities of this compound across opioid receptor subtypes?
Discrepancies arise from assay variability (e.g., radioligand choice, membrane preparation methods). To standardize results:
Q. What analytical strategies are recommended for quantifying this compound and its metabolites in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal for sensitivity and specificity. Key parameters:
- Column : C18 reverse-phase (2.1 × 50 mm, 1.7 μm).
- Ionization : ESI+ mode with precursor ion m/z 342 → 324 (this compound) and m/z 358 → 340 (6β-naltrexol).
- Validation : Assess matrix effects (plasma vs. serum) and recovery rates (>85%) using deuterated internal standards .
Data Contradiction Analysis
Q. Why do studies report conflicting efficacy outcomes for this compound in alcohol dependency models?
While this compound’s metabolite (6β-naltrexol) correlates with reduced alcohol craving in humans, species-specific metabolism complicates extrapolation to preclinical models. For example, rodents exhibit faster glucuronidation, lowering bioactive serum levels. To reconcile
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
